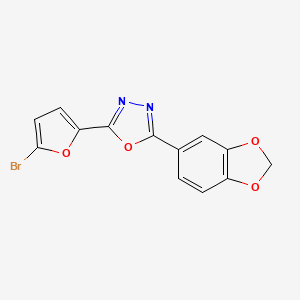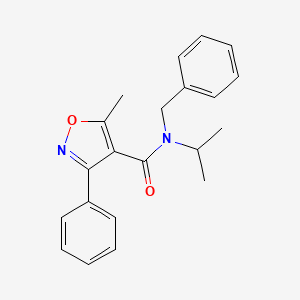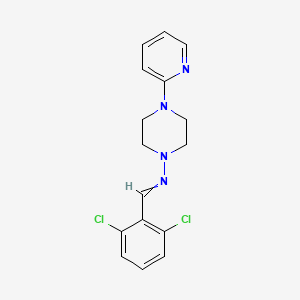
2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole (BFD-ODE) is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound has attracted the attention of many researchers due to its unique chemical structure and interesting properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been found to induce cell cycle arrest and apoptosis by inhibiting the activity of various kinases and transcription factors. In material science, 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been found to exhibit unique optical and electronic properties due to its unique chemical structure.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been found to exhibit various biochemical and physiological effects, including the modulation of enzyme and receptor activity, induction of cell cycle arrest and apoptosis, and the synthesis of novel polymers and materials with unique properties. However, the exact biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole in lab experiments include its unique chemical structure, potent anticancer activity, and ability to modulate enzyme and receptor activity. However, the limitations of using 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
For the study of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole include the development of novel drug candidates based on its unique chemical structure, the synthesis of novel materials and polymers with unique properties, and the investigation of its potential applications in other fields of science, such as nanotechnology and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole.
Synthesemethoden
2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 5-bromo-2-furfurylamine with 2-(1,3-benzodioxol-5-yl)acetic acid, followed by cyclization with phosphoryl chloride and triethylamine. Another method involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with thionyl chloride, followed by reaction with 5-bromo-2-furfurylamine and sodium azide.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In material science, 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biochemistry, 2-(1,3-benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole has been found to modulate the activity of various enzymes and receptors, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(5-bromofuran-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O4/c14-11-4-3-9(19-11)13-16-15-12(20-13)7-1-2-8-10(5-7)18-6-17-8/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFRFEQDUJGGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(5-bromo-2-furyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5690598.png)

![(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5690607.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B5690611.png)
![N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5690627.png)
![ethyl 1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B5690635.png)
![2-ethyl-9-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5690642.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5690646.png)
![1-amino-N-[rel-(3R,4S)-4-isopropyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5690661.png)
![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)

![rel-(3R,4S)-1-{2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(5-methyl-2-furyl)-3-pyrrolidinamine dihydrochloride](/img/structure/B5690697.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5690699.png)
![2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5690702.png)